molecular formula C8H18O2 B1360202 2-Pentylpropane-1,3-diol CAS No. 25462-23-1

2-Pentylpropane-1,3-diol

Cat. No. B1360202
CAS RN: 25462-23-1
M. Wt: 146.23 g/mol
InChI Key: RHYUFGNCUXTFTC-UHFFFAOYSA-N
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Description

2-Pentylpropane-1,3-diol, also known as 2-pentanol, is an organic compound with the molecular formula C5H12O2. It is a colorless liquid with a mild, sweet odor and is used in a variety of applications. It is a common ingredient in numerous industrial and consumer products, including pharmaceuticals, solvents, and fragrances. 2-Pentanol is also found naturally in the essential oils of some plants, and it has been used for centuries in traditional medicines.

Scientific Research Applications

1. Liquid Crystal Synthesis

2-Pentylpropane-1,3-diol has been used in the synthesis of liquid crystals. This process involves the preparation of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, where 2-pentylpropane-1,3-diol is obtained from diethyl malonate and 1-bromopentane and then used in cyclocondensation reactions (Liu Qian-feng, 2002).

2. Production of Diols for Chemical Applications

2-Pentylpropane-1,3-diol is part of a class of diols, like 1,3-propanediol and 2,3-butanediol, which have diverse applications, particularly in polymer synthesis. Research on the microbial production of these diols emphasizes their role as platform chemicals for green chemistry (A. Zeng & W. Sabra, 2011).

3. Polymerization Catalyst Research

In the field of polymerization, 2-pentylpropane-1,3-diol derivatives have been studied. For example, palladium complexes with 1,3-bis(2-pyridyl)-2-pentylpropane, a derivative of 2-pentylpropane-1,3-diol, have been synthesized and tested in the polymerization of norbornene (Dong Mok Shin et al., 2004).

4. Dehydration of Diols in Chemical Reactions

Dehydration studies of diols, including derivatives of 2-pentylpropane-1,3-diol, have been conducted to explore their conversion into unsaturated alcohols, which has implications in chemical synthesis and processing (S. Sato et al., 2004).

5. NMR Spectroscopy Studies

2-Pentylpropane-1,3-diol and its related compounds have been subjects of NMR spectroscopy studies. These studies provide valuable insights into the structural and electronic properties of these diols, which are crucial for understanding their chemical behavior (J. Lomas, 2013).

6. Molecular Imprinted Polymer Sensors

Research on molecularly imprinted polymers (MIPs) combined with carbon dots for sensor development includes the use of diols like 2-pentylpropane-1,3-diol. These sensors have potential applications in detecting contaminants in food and other products (Min Fang et al., 2019).

properties

IUPAC Name

2-pentylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYUFGNCUXTFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948353
Record name 2-Pentylpropane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentylpropane-1,3-diol

CAS RN

25462-23-1
Record name 2-Pentyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25462-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

35 g (0.92 mol) of lithium aluminum hydride was dispersed in 420 cm2 of anhydrous tetrahydrofuran (THF) and 193 g (0.84 mol) of diethyl pentylmalonate was added drop-wise to the dispersion while stirring at a speed to gently reflux the THF. The solution was refluxed and stirred for 3 hours. The product of the reaction was cooled with water and THF containing 10% water was added until the mixture ceased to foam. 500 cm2 of concentrated hydrochloric acid was added. The oily layer was separated and the water layer was extracted three times with 200 cm3 of ether. The oily layer and the ether layers were combined and washed with a saturated aqueous solution of sodium chloride. The ether layer was dried with anhydrous sodium sulfate and boiled to distil off the ether. The residue of the distillation was subjected to vacuum distillation (b.p. 120° C./2 Torrs) to yield 83 g (0.57 mol) of 2-pentylpropane-1,3-diol.
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35 g
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193 g
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Synthesis routes and methods II

Procedure details

34 g (0.9 mol) of LiAlH4 was dispersed in 690 cm3 of anhydrous THF, and 159 g (0.69 mol) of diethyl pentylmalonate was added dropwise under stirring. After the dropping was completed, it was refluxed for 2 hours in a hot water bath, and after cooling to room temperature, the excess LiAlH4 was decomposed by dropwise addition of THF including 10% water. 500 cm3 of concentrated hydrochloric acid was added, it was extracted with chloroform and washed in 10% HC1 and water. The chloroform was removed, and the remaining oily substance was distilled under reduced pressure (b. p. 110° C./4 mmHg) to obtain 76 g (0.52 mol) of 2-pentylpropane-1,3diol).
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34 g
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159 g
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Synthesis routes and methods III

Procedure details

A solution of compound from Example 1 (59.2 g, 257 mmol) in sodium-dried diethyl ether (50 cm3) was added dropwise to a mixture of lithium aluminum hydride (19.5 g, 514 mmol) in dry diehtyl ether (450 cm3) with vigorous stirring and heated under gentle reflux. During this period, four 50 cm3 portions of dry diethyl ether were added. After further heating (1 h), water (75 cm3) was carefully added to decompose excess lithium aluminum hydride, followed by sulphuric acid (20%, 350 cm3). The aqueous layer was extracted with diethyl ether (2×100 cm3), the combined ethereal layers washed with water (2×100 cm3) and dried (MgSO4). The solvent was removed in vacuo to give the product as a colourless oil.
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59.2 g
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19.5 g
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Pentylpropane-1,3-diol in the synthesis of liquid crystal precursors?

A1: 2-Pentylpropane-1,3-diol serves as a crucial intermediate in the synthesis of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, a class of compounds with potential applications in liquid crystals []. The diol reacts with p-cyanobenzaldehyde in a cyclocondensation reaction, yielding the desired dioxane derivative. This reaction is typically catalyzed by calcium chloride or p-toluenesulfonic acid [].

Q2: How is 2-Pentylpropane-1,3-diol characterized using spectroscopic techniques?

A2: While the provided research paper doesn't directly focus on the characterization of 2-Pentylpropane-1,3-diol, it does mention that the final product, 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane, was confirmed by ¹H NMR and IR spectroscopy []. These techniques are also applicable to characterize 2-Pentylpropane-1,3-diol.

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